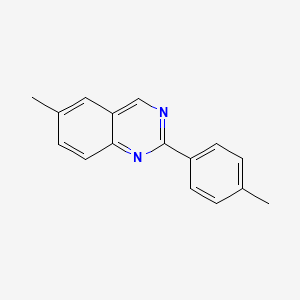

6-Methyl-2-(4-methylphenyl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

6-methyl-2-(4-methylphenyl)quinazoline |

InChI |

InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)16-17-10-14-9-12(2)5-8-15(14)18-16/h3-10H,1-2H3 |

InChI Key |

XARUJSCFCNWPIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)C |

Origin of Product |

United States |

Antitumor Activity

Quinazoline (B50416) derivatives have emerged as a significant class of antitumor agents, with several compounds approved for clinical use in cancer therapy. nih.gov The anticancer mechanisms of these derivatives are diverse, often targeting key pathways involved in cell proliferation and survival. nih.gov

The antitumor effects of quinazoline derivatives are frequently attributed to the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. spandidos-publications.com By blocking the ATP binding site of these kinases, they disrupt downstream signaling pathways crucial for tumor growth and metastasis. spandidos-publications.com Another significant mechanism involves the inhibition of the JAK2/STAT3 pathway, which is implicated in the proliferation and survival of various cancer cells. spandidos-publications.com Some quinazoline derivatives also exhibit antitumor activity by inhibiting DNA repair enzymes or tubulin polymerization. nih.gov

A novel series of quinazoline derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including MGC-803, MCF-7, PC-9, A549, and H1975. nih.gov Many of these compounds demonstrated low micromolar cytotoxicity. nih.gov For instance, one compound exhibited a potent inhibitory effect on MGC-803 cells with an IC₅₀ value of 0.85 μM and was found to inhibit cell migration, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.gov In vivo studies in a nude mouse model with A549 xenografts showed that administration of a 2-alkyl-substituted quinazoline derivative significantly suppressed tumor growth without causing notable toxicity. spandidos-publications.com

| Compound Type | Cancer Cell Line | Activity | Reference |

| 2-Alkyl-substituted quinazolines | A549, H1299, H460 | Antitumor activity by inducing apoptosis | spandidos-publications.com |

| Novel quinazoline derivatives | MGC-803 | IC₅₀ value of 0.85 μM, inhibited migration, arrested cell cycle at G2/M, induced apoptosis | nih.gov |

| Triphenylphosphonium-linked quinazolinone derivatives | MCF-7, HepG2, A549 | Antiproliferative activity | tandfonline.com |

Anticonvulsant Activity

The quinazoline (B50416) core is a recognized pharmacophore for anticonvulsant activity, with early derivatives like methaqualone historically used for their sedative-hypnotic properties. nih.govnih.gov Research continues to explore new quinazoline-based compounds with improved efficacy and safety profiles for the management of epilepsy. nih.gov

The anticonvulsant action of many quinazoline derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission, the primary inhibitory system in the central nervous system. mdpi.com Some compounds act as positive allosteric modulators of the GABA-A receptor. mdpi.com Another proposed mechanism is the inhibition of carbonic anhydrase, which can lead to an increase in brain CO₂ levels and subsequent seizure protection. mdpi.com Molecular docking studies have suggested that the potency of these compounds correlates with their binding energy to the active site of enzymes like human carbonic anhydrase II. nih.gov

A study on newly synthesized quinazoline derivatives identified several compounds with significant anticonvulsant activity in the subcutaneous pentylenetetrazol (scPTZ) seizure model in mice. nih.gov Three compounds, in particular, demonstrated 100% protection against myoclonic seizures without inducing neurotoxicity. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the 2nd and 3rd positions of the quinazolinone ring, as well as the presence of a halogen at the 6th position, can enhance anticonvulsant activity. nih.govnih.gov

| Compound Series | Seizure Model | Key Findings | Reference |

| Newly synthesized quinazolines | scPTZ-induced seizures | Compounds 8, 13, and 19 showed 100% protection without neurotoxicity | nih.gov |

| 2,3-disubstituted quinazolin-4-ones | Maximal electroshock (MES) and scPTZ | Some compounds showed potent anticonvulsant activity with low neurotoxicity | researchgate.net |

| 2-[2-(aryl)-2-oxo-ethylsulfanyl]-3-(aryl/propyl)-3H-quinazolin-4-ones | 6 Hz partial seizure | Compound 2b emerged as a highly active anticonvulsant |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and quinazoline (B50416) derivatives have shown promise in this area. rphsonline.com They exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov

The antimicrobial action of quinazoline derivatives is often linked to the disruption of essential cellular processes in microorganisms. nih.gov One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Other derivatives are thought to interfere with cell wall synthesis or disrupt the integrity of the cell membrane. nih.goveco-vector.com The presence of specific substituents, such as a substituted aromatic ring at position 3 and methyl or thiol groups at position 2, is often crucial for their antimicrobial efficacy. nih.gov

Numerous studies have reported the synthesis and evaluation of quinazoline derivatives against a range of microbial pathogens. For instance, certain quinazolin-4(3H)-one derivatives have demonstrated significant activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The introduction of a naphthyl radical or an amide group as a substituent has been shown to enhance the bacteriostatic effect. eco-vector.com Another study highlighted a series of quinazoline derivatives with potent inhibitory activity against Gram-negative bacteria, including plant pathogens like Xanthomonas axonopodis. mdpi.com

| Compound Class | Target Microorganism | Activity | Reference |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect | eco-vector.com |

| Quinazoline derivatives with 1,2,4-triazole (B32235) thioether moiety | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae | Potent inhibition | mdpi.com |

| Pyrazolo[5,1-b]quinazolines | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | Moderate to good antibacterial and antifungal activity | researchgate.net |

Anti Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases, and quinazoline (B50416) derivatives have been investigated for their potential to modulate the inflammatory response. mdpi.commdpi.com

The anti-inflammatory effects of quinazoline derivatives are often mediated through the inhibition of key signaling pathways involved in inflammation. A prominent mechanism is the inhibition of mitogen-activated protein kinases (MAPKs), such as ERK2, p38α, and JNK3. mdpi.com By blocking these kinases, these compounds can suppress the production of pro-inflammatory cytokines. Some derivatives also exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. mdpi.com

A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in inflammation. mdpi.com This screening identified several compounds with significant anti-inflammatory activity, with two compounds showing potent inhibition and micromolar binding affinities for JNK1, JNK2, and JNK3. mdpi.com Other studies have evaluated 2,3,6-trisubstituted quinazolinone derivatives and found that certain substitutions, such as an o-methoxyphenyl group at C-3 and a p-dimethylaminophenyl group at C-2, resulted in activity higher than the standard drug phenylbutazone. mdpi.com

| Compound Series | Key Target/Assay | Findings | Reference |

| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB transcriptional activity | 13 compounds with anti-inflammatory activity (IC₅₀ < 50 µM) | mdpi.com |

| 2,3,6-trisubstituted quinazolinones | Carrageenan-induced paw edema | Variable activity range of 10.28–53.33% inhibition | mdpi.com |

| Benzothiazole-substituted 2-phenyl quinazolinones | Carrageenan-induced paw edema | Showed 21.3–77.5% protection | mdpi.com |

Reaction Mechanisms and Chemical Transformations Involving 6 Methyl 2 4 Methylphenyl Quinazoline

Molecular Docking and Binding Mode Analysis

Based on a review of current literature, specific molecular docking studies and binding mode analyses for 6-Methyl-2-(4-methylphenyl)quinazoline have not been published. Such studies would be valuable to predict its potential interactions with biological targets.

Pharmacophore Modeling and Virtual Screening

There are no specific pharmacophore models or virtual screening studies reported for this compound in the available scientific literature.

ADMET Prediction

Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction studies for this compound are not found in the reviewed public domain literature.

In Vitro Biological Investigations

Anticancer Activity Screening

While some commercial suppliers suggest that the compound has been studied for its potential anticancer properties, specific data from in vitro anticancer screening against human cancer cell lines are not available in the peer-reviewed literature. Studies on other, differently substituted quinazolines have shown interesting anticancer activity, but these findings cannot be directly extrapolated to this specific molecule.

Antimicrobial and Other Bioactivities

General claims about potential antimicrobial properties exist, but specific experimental data from in vitro antimicrobial assays for 6-Methyl-2-(4-methylphenyl)quinazoline are not reported in the scientific literature.

Mechanistic Studies

(Emphasizing in vitro and in silico studies; strictly excluding clinical human trial data, dosage/administration, and safety/adverse effect profiles)

There are no published studies detailing the enzyme inhibition kinetics or ligand binding characteristics of this compound.

No specific receptor interaction studies for this compound in any model systems are documented in the available literature.

Investigations into how this compound might modulate cellular pathways or signaling events have not been reported.

Emerging Applications and Material Science Perspectives for Quinazoline Compounds

Advanced Materials Science Applications

The photophysical and electronic properties of quinazoline (B50416) derivatives have made them attractive candidates for various applications in materials science, particularly in the realm of organic electronics and sensor technology.

Organic Electronics and Optoelectronic Devices

Quinazoline-based molecules are increasingly being investigated for their potential in organic electronics due to their inherent luminescent properties. The core quinazoline structure, with its extended π-conjugated system, provides a robust scaffold for the design of new organic luminophores. The photophysical characteristics, such as absorption and emission wavelengths, as well as fluorescence quantum yields, can be finely tuned by introducing various substituent groups onto the quinazoline ring system.

Research into a range of 2,4-disubstituted quinazolines has demonstrated that modifications at these positions significantly influence the electronic and optical properties of the molecule. For instance, the introduction of aryl groups can extend the conjugation length and modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for the development of materials for Organic Light Emitting Diodes (OLEDs), where the color and efficiency of the device are directly related to the electronic structure of the emitting molecule. researchgate.net

While direct studies on 6-Methyl-2-(4-methylphenyl)quinazoline for OLED applications are not extensively documented, the structural motifs present in this compound—a methyl group at position 6 and a 4-methylphenyl (p-tolyl) group at position 2—are known to influence photophysical properties. The methyl groups can act as weak electron-donating groups, which can impact the intramolecular charge transfer (ICT) characteristics of the molecule, a key process in many fluorescent materials. The general principles of donor-acceptor design in fluorescent molecules suggest that the quinazoline core can act as an electron-accepting unit, while the substituted phenyl ring can be tailored to be either electron-donating or electron-withdrawing to achieve desired optical properties. rsc.org For example, studies on other quinazoline derivatives have shown that the introduction of donor groups can lead to bathochromic (red) shifts in emission spectra. researchgate.net

The synthesis of various quinazoline-based fluorophores has revealed that their emission can span a wide spectral range from blue to red, making them versatile for different optoelectronic applications. rsc.org The thermal stability of the quinazoline scaffold is another advantageous feature for its use in electronic devices, where operational stability is crucial. researchgate.net

Table 1: Key Properties of Quinazoline Derivatives for Optoelectronics

| Property | Significance in Optoelectronics | General Observations for Quinazoline Derivatives |

| Fluorescence Quantum Yield | Determines the efficiency of light emission. | Varies significantly with substitution; some derivatives show high quantum yields. rsc.org |

| Emission Wavelength | Dictates the color of the emitted light. | Tunable across the visible spectrum by altering substituents. rsc.org |

| Stokes Shift | The difference between absorption and emission maxima; a large Stokes shift is often desirable to avoid self-absorption. | Can be significant in some quinazoline-based fluorophores. rsc.org |

| Thermal Stability | Crucial for the longevity and reliability of electronic devices. | The quinazoline core generally exhibits good thermal stability. researchgate.net |

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of many quinazoline derivatives makes them promising candidates for the development of fluorescent probes and chemosensors. These sensory molecules are designed to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon interaction with a specific analyte. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of various chemical species.

The design of quinazoline-based fluorescent probes often involves incorporating a recognition site for the target analyte into the quinazoline scaffold. The binding of the analyte to this site then perturbs the electronic structure of the fluorophore, leading to a detectable change in its emission. For example, quinazoline derivatives have been designed as fluorescent probes for α1-adrenergic receptors by linking a quinazoline pharmacophore to a fluorophore. nih.gov

While specific research on This compound as a fluorescent probe is not widely reported, the principles of probe design are applicable. The nitrogen atoms in the quinazoline ring can potentially act as binding sites for metal ions or other electrophilic species. Furthermore, the phenyl group at the 2-position could be functionalized to introduce specific recognition moieties. The sensitivity and selectivity of such a probe would be dictated by the strength and specificity of the interaction between the analyte and the quinazoline derivative.

Systematic studies on the photobehavior of fluorescent quinazoline derivatives have shown that their emission properties are sensitive to the electronic nature of their substituents and the surrounding solvent environment. researchgate.net This sensitivity is a key characteristic for the development of chemosensors that can respond to changes in their local environment, such as polarity or pH.

Catalysis and Industrial Chemistry Applications

In the realm of catalysis, quinazoline chemistry is more prominently featured in the synthesis of the quinazoline ring itself rather than the use of quinazoline compounds as catalysts. A variety of metal-catalyzed reactions have been developed to efficiently construct the quinazoline scaffold from simple precursors. These methods often employ transition metals like palladium, copper, iron, and manganese. nih.govmdpi.com These catalytic systems enable the formation of carbon-nitrogen and carbon-carbon bonds necessary to build the heterocyclic ring system, often with high yields and functional group tolerance. mdpi.com

The industrial applications of This compound are not well-documented in publicly available literature. However, quinazoline derivatives, in general, are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The development of efficient and green catalytic methods for the synthesis of quinazolines is therefore an active area of research with significant industrial implications. nih.gov For instance, the use of heterogeneous catalysts, which can be easily separated and reused, is a key focus in making the synthesis of quinazolines more sustainable and cost-effective. nih.gov

Agrochemical and Pesticide Research (Excluding Mammalian Toxicity)

The biological activity of quinazoline derivatives has led to their investigation in the field of agrochemicals, particularly as insecticides and fungicides. The core structure of quinazoline can be found in a number of compounds that exhibit potent activity against various agricultural pests.

Research has shown that certain quinazolinone derivatives, which are structurally related to quinazolines, possess significant insecticidal activity. For example, some 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole derivatives have demonstrated insecticidal effects against the blow fly. researchgate.netresearchgate.net The mechanism of action of these compounds can vary, but they often target specific biological pathways in insects that are different from those in mammals, which can lead to selective toxicity.

While there is no specific data available on the insecticidal properties of This compound , the general findings for the quinazoline class of compounds suggest that it could be a candidate for screening in agrochemical research programs. The substituents on the quinazoline ring play a crucial role in determining the biological activity. The methyl and p-tolyl groups on This compound would influence its lipophilicity and steric profile, which are key factors in how the molecule interacts with biological targets in insects. Further research would be needed to evaluate its specific efficacy and spectrum of activity against agricultural pests.

Future Research Directions and Persistent Challenges in the Study of 6 Methyl 2 4 Methylphenyl Quinazoline

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The chemical synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov A major future direction is the development of "green" synthetic routes that are more environmentally benign and economically viable. magnusconferences.compnrjournal.com Key areas of innovation include:

Metal-Free Catalysis: A significant advancement has been the development of metal-free synthetic procedures. For instance, a four-component reaction has been described that functionalizes the C-H bond of anilines directly, using simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide to construct the quinazoline core without the need for transition metal catalysts. rsc.org

Use of Air as an Oxidant: Research has demonstrated the feasibility of using air as the primary oxidant in the synthesis of 2-substituted quinazolines. One such method involves a CsOH-mediated aerobic oxidative reaction of 2-aminoarylmethanols and nitriles, offering a highly atom-efficient process. rsc.org

Organocatalysis: Salicylic acid and its derivatives are being explored as organocatalysts for the oxidative condensation of o-aminobenzylamines and benzylamines, using atmospheric oxygen. nih.gov This approach avoids the use of heavy metals and offers a practical route for gram-scale synthesis. nih.gov

Solvent-Free and Energy-Efficient Conditions: The use of molecular iodine as a catalyst for the amination of 2-aminobenzaldehydes with benzylamines under solvent-free conditions represents an economical and green methodology. organic-chemistry.org Electrochemical protocols are also emerging as a mild and efficient way to synthesize quinazolines without the need for external chemical oxidants. organic-chemistry.org

These green chemistry approaches not only reduce the environmental impact of producing compounds like 6-methyl-2-(4-methylphenyl)quinazoline but also have the potential to improve cost-effectiveness and safety in pharmaceutical manufacturing. magnusconferences.com

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to quinazoline derivatives is a rapidly growing field. researchgate.net Advanced computational methods are being integrated to accelerate the design and optimization of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. frontiersin.org

Molecular Docking and Simulation: Molecular docking studies are routinely used to predict the binding modes of quinazoline derivatives within the active sites of biological targets, such as the epidermal growth factor receptor (EGFR). nih.gov These studies help in understanding the key interactions between the ligand and the protein, guiding the design of more potent inhibitors. nih.govresearchgate.net

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are being developed to predict the biological activity of new quinazoline derivatives before their synthesis. frontiersin.org These models, along with pharmacophore mapping, help to identify the essential structural features required for a desired biological effect. frontiersin.org

ADME/T Prediction: Computational tools are also being employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. researchgate.net This allows for the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. researchgate.net

The integration of these computational approaches allows for a more rational and targeted design of novel quinazoline-based therapeutic agents, saving time and resources in the drug discovery process. researchgate.net

Discovery of Novel Biological Targets and Therapeutic Modalities (Preclinical Scope)

While quinazoline derivatives are well-known for their anticancer properties, particularly as EGFR inhibitors, future research is aimed at exploring a wider range of biological targets and therapeutic applications. nih.govnih.govresearchgate.net The quinazoline scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.net

Potential future preclinical research directions include:

Antimicrobial and Antiviral Agents: Quinazoline derivatives have shown promise as antibacterial, antifungal, and antiviral agents. magnusconferences.comnih.gov Further investigation into their mechanisms of action against various pathogens could lead to the development of new anti-infective therapies.

Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of certain quinazoline derivatives have been documented. nih.govnih.gov Future studies could focus on identifying specific molecular targets within inflammatory pathways.

Central Nervous System (CNS) Disorders: Some quinazoline compounds have been investigated for their potential in treating CNS disorders, exhibiting anticonvulsant and antipsychotic activities. nih.gov

Targeting Protein Kinases Beyond EGFR: While EGFR is a major target, the quinazoline scaffold can be adapted to inhibit other protein kinases involved in various diseases. researchgate.net

Agents for Neglected Tropical Diseases: There is potential for developing quinazoline-based drugs for diseases like malaria, for which some derivatives have already shown activity. nih.govacs.org

The diverse biological activities of quinazolines suggest that this compound and its analogs could be explored for a wide range of therapeutic uses beyond oncology. nih.govmdpi.com

Exploration of Non-Biological Applications and Material Science Innovations

The unique chemical and photophysical properties of the quinazoline ring system open up possibilities for applications beyond the biological and medicinal fields. While this area is less explored for this compound specifically, the broader class of quinazolines presents opportunities in material science.

Fluorescent Materials: Some quinazoline derivatives exhibit interesting fluorescence properties, including aggregation-induced emission, which could be harnessed for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.gov

Corrosion Inhibitors: The nitrogen atoms in the quinazoline ring can coordinate with metal surfaces, suggesting their potential use as corrosion inhibitors for various metals and alloys.

Organic Semiconductors: The planar, aromatic structure of the quinazoline core is a feature found in many organic semiconductor materials. Tailoring the electronic properties of quinazoline derivatives could lead to their use in transistors and other electronic devices.

Ligands in Coordination Chemistry: Quinazolines can act as ligands for metal ions, forming coordination complexes with interesting catalytic or magnetic properties. acs.org

Future research in these non-biological areas could uncover novel applications for this compound and related compounds, expanding their utility beyond the realm of medicine.

Q & A

Q. What are the standard synthetic routes for 6-Methyl-2-(4-methylphenyl)quinazoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with appropriately functionalized benzaldehydes. For example, describes a pathway using alkyl halides and alkali metal cyanides to form intermediates, followed by cyclization. Key optimization steps include:

- Temperature control : Maintaining 80–100°C during cyclization to prevent byproduct formation.

- Catalyst selection : Using glacial acetic acid as a catalyst in methanol (reflux, 16 hours) to improve imine formation yields .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the pure compound.

Q. How can structural characterization of this compound be performed using crystallographic techniques?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement () and ORTEP-III for thermal ellipsoid visualization ().

- Key parameters : Monitor bond angles (e.g., C–N–C in the quinazoline ring ≈ 120°) and torsional deviations (e.g., dihedral angle between phenyl and quinazoline rings < 10°) .

- Validation : Cross-check with FT-IR (C=N stretch ~1600 cm⁻¹) and NMR (aromatic protons at δ 7.2–8.1 ppm) .

Q. What spectroscopic methods are critical for confirming the molecular structure?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., C=N at 1580–1620 cm⁻¹, C–H bending in methyl groups at ~1375 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (6.8–8.3 ppm), methyl groups (2.3–2.6 ppm).

- ¹³C NMR : Quinazoline carbons (155–165 ppm), methyl carbons (20–25 ppm) .

- Mass spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 277) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:

- DFT setup : Use B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV, indicating moderate reactivity) .

- Electrostatic potential (ESP) maps : Identify nucleophilic regions (quinazoline N atoms) and electrophilic sites (methyl-substituted phenyl ring) .

- Docking studies : Simulate interactions with biological targets (e.g., histamine H₄ receptor) using AutoDock Vina; validate with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response standardization : Use consistent molar concentrations (e.g., 10–100 µM) and control groups (e.g., DMSO vehicle) .

- Assay validation : Cross-test antimicrobial activity via broth microdilution (MIC) and disk diffusion; reconcile discrepancies with logP calculations (predicted ~3.2) to assess membrane permeability .

- Meta-analysis : Compare results with structurally analogous quinazolines (e.g., 6-chloro derivatives in ) to identify substituent effects.

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Intermediate stabilization : Protect amine groups with tert-butoxycarbonyl (Boc) during cyanide addition ().

- Catalyst screening : Test Pd(OAc)₂ for cross-coupling steps (e.g., Suzuki-Miyaura for aryl ring functionalization) .

- In-line analytics : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purity ≥98% .

Q. How can crystallographic data inform polymorph screening?

Methodological Answer:

- Powder XRD : Compare experimental patterns with single-crystal data (e.g., peak at 2θ = 12.4° for dominant polymorph) .

- Thermal analysis : DSC to identify melting points (e.g., 210–215°C for Form I) and phase transitions.

- Solvent screening : Recrystallize from DMF/water vs. acetonitrile to isolate metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.